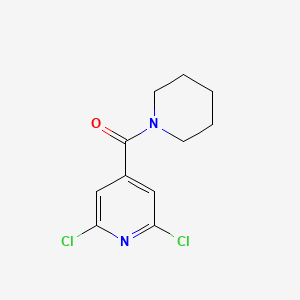

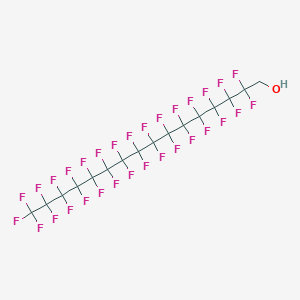

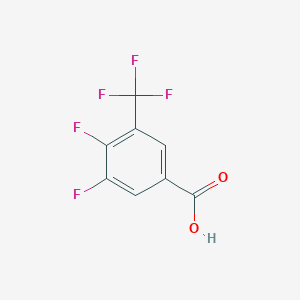

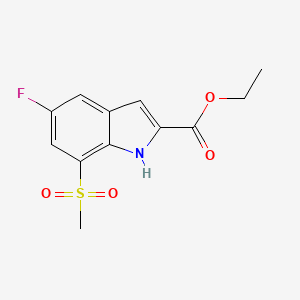

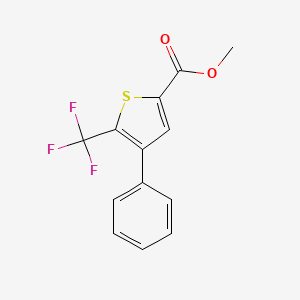

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their potential biological activities and their utility as intermediates in the synthesis of various pharmaceuticals. The indole moiety is a common structural component in many natural products and drugs, and the introduction of fluorine atoms and sulfonyl groups can enhance the biological activity and metabolic stability of these compounds.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in several studies. For instance, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a compound with a similar substitution pattern, was synthesized through a procedure involving chlorination and Fischefl cyclization, highlighting the potential routes for synthesizing halogenated indole carboxylates . Another study reported the synthesis of various formyl-1H-indole-2-carboxylates from methanesulfonic acids, which could be related to the synthesis of the title compound by indicating the versatility of sulfone groups in indole chemistry . Although these studies do not directly describe the synthesis of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate, they provide insights into the methods that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by their planarity and the potential for various intermolecular interactions. For example, a study on polysubstituted pyridines found that these compounds adopt nearly planar structures and exhibit supramolecular aggregation through hydrogen bonding and other non-covalent interactions . These findings suggest that ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate may also exhibit similar structural features, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application in synthesis. The study on ethyl phenylsulfinyl fluoroacetate demonstrates the reactivity of such compounds in alkylation reactions and their subsequent transformation into α-fluoro-α,β-unsaturated carboxylates . This reactivity could be extrapolated to the title compound, suggesting that it may undergo similar transformations, which could be useful in the synthesis of fluorine-containing biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that such ester derivatives can exhibit interesting optical properties . Additionally, the preparation of a naphthyridine derivative with fluorine and chloro substituents involved specific steps to protect and deprotect reactive sites, which could be relevant for understanding the stability and reactivity of the title compound .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound is utilized in the synthesis of indolyl arylsulfones (IASs), which are potent non-nucleoside inhibitors of HIV1 reverse transcriptase. The focus is on developing new analogues with improved efficacy against drug-resistant mutations (Piscitelli, Regina, & Silvestri, 2008).

- In crystallography, the compound serves as an intermediate for further reactions. The carboxyl groups in its structure are involved in intermolecular hydrogen bonds, forming centrosymmetric dimers, which are crucial for understanding molecular interactions and designing drugs (Seo, Choi, Son, & Lee, 2011).

Antiviral Research

- Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate derivatives have been explored for their antiviral activity, particularly against influenza, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although the results indicate limited activity against these viruses. The research highlights the need for further modification to enhance antiviral efficacy (Ivashchenko et al., 2014).

Pharmacological Research

- The compound is a building block in the discovery of new indoline-based GPR119 agonists, which are potential candidates for treating diabetes. Modifications to the compound's structure have led to significant improvements in agonistic activity, indicating its utility in developing anti-diabetic agents (Sato et al., 2014).

Safety And Hazards

Without specific safety data for this compound, it’s not possible to provide detailed information on its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Orientations Futures

The study of new compounds is a key part of advancing scientific knowledge and developing new technologies. This compound, with its combination of functional groups, could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further research would be needed to explore its properties and potential applications.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a detailed and accurate analysis, specific experimental data and research would be required. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.

Propriétés

IUPAC Name |

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJOSZUWFHFTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382244 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate | |

CAS RN |

849035-86-5 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)